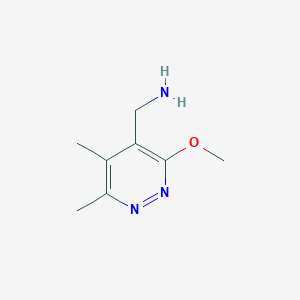
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C8H13N3O This compound is characterized by a pyridazine ring substituted with methoxy, dimethyl, and methanamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors under controlled conditions.
Substitution Reactions: Methoxy and dimethyl groups are introduced to the pyridazine ring through substitution reactions using suitable reagents.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridazine ring.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives.
Applications De Recherche Scientifique
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the pyridazine ring can participate in various biochemical reactions. These interactions can modulate cellular processes and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyridazine ring.
(3-Methoxypyridin-2-yl)methanamine: Another similar compound with a methoxy group on the pyridine ring.
Uniqueness
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is unique due to the specific arrangement of its functional groups and the presence of the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
(3-methoxy-5,6-dimethylpyridazin-4-yl)methanamine |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)10-11-8(12-3)7(5)4-9/h4,9H2,1-3H3 |
Clé InChI |
VLNUJAJVKFNFGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC(=C1CN)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


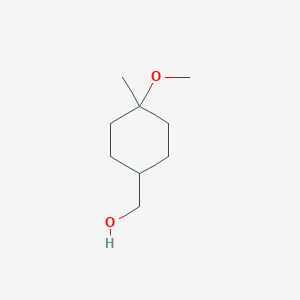


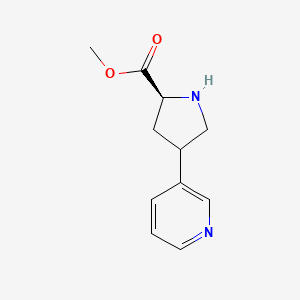
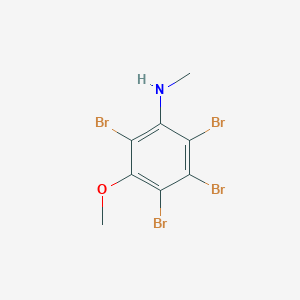
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
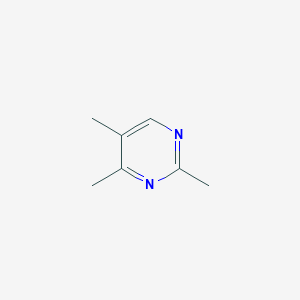
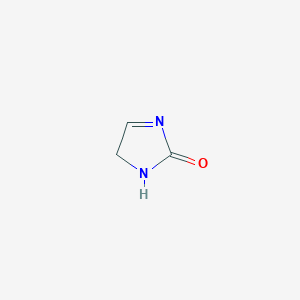


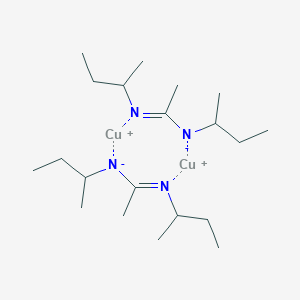
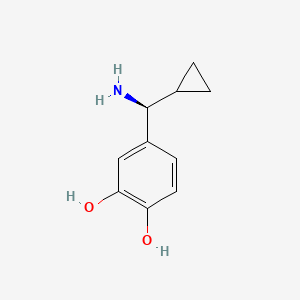
![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
